molecular formula C13H22O4 B14400143 Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate CAS No. 88710-68-3

Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate

Cat. No.: B14400143
CAS No.: 88710-68-3
M. Wt: 242.31 g/mol
InChI Key: ZQMXKRITCARYLI-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate is an organic compound with the molecular formula C10H16O4. It is a derivative of hexanoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-acetyl-2,3,3-trimethyl-5-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the ketone and ester, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-acetyl-5-oxohexanoate
  • Ethyl 5,5-dimethyl-2,4-dioxohexanoate
  • Ethyl (2-acetyl-5-methoxyphenoxy)acetate

Uniqueness

Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate is unique due to its specific combination of functional groups and its structural configuration

Properties

CAS No.

88710-68-3

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate

InChI

InChI=1S/C13H22O4/c1-7-17-11(16)13(6,10(3)15)12(4,5)8-9(2)14/h7-8H2,1-6H3

InChI Key

ZQMXKRITCARYLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)C)C(C)(C)CC(=O)C

Origin of Product

United States

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